2-(Tert-butoxy)-4-hydroxybenzonitrile
Description
2-(Tert-butoxy)-4-hydroxybenzonitrile is a benzonitrile derivative characterized by a hydroxyl group at the 4-position and a tert-butoxy group (a bulky ether substituent) at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)14-10-6-9(13)5-4-8(10)7-12/h4-6,13H,1-3H3 |
InChI Key |
OZZPACVJSNZFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-4-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzonitrile.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl groups to form tert-butyl ethers. This can be achieved using tert-butyl chloride in the presence of a base like sodium hydride.
Substitution Reaction: The protected intermediate undergoes a substitution reaction where the tert-butyl group is introduced at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction conditions, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: 2-(Tert-butoxy)-4-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-4-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 2-(Tert-butoxy)-4-hydroxybenzonitrile but differ in substituent positions or functional groups:
Key Observations:
Substituent Position and Electronic Effects: The tert-butoxy group in the target compound introduces steric hindrance and lipophilicity compared to the tert-butyl group in 3-tert-Butyl-4-hydroxy-benzonitrile . The nitro group in 4-(tert-Butyl)-2-nitrobenzonitrile is strongly electron-withdrawing, enhancing electrophilic reactivity, whereas the hydroxyl group in the target compound allows for hydrogen bonding and acidity (pKa ~10 for phenolic OH).
Applications and Reactivity :
- Nitrile-containing compounds like 2-(4-tert-Butylphenyl)benzonitrile are often intermediates in Suzuki-Miyaura couplings. The target compound’s hydroxyl group may facilitate further functionalization (e.g., alkylation, acylation).
- 4-(tert-Butyl)-2-nitrobenzonitrile could serve as a precursor for amine synthesis via nitro reduction, a pathway less relevant to the target compound.
Physicochemical Properties and Stability
- Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., methanol, DMSO) compared to the nonpolar tert-butyl derivatives.
- Thermal Stability : The tert-butoxy group may confer thermal stability due to its bulky, electron-donating nature, whereas nitro-containing analogs might exhibit lower thermal stability under oxidative conditions.
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